REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:11][CH:10](C#N)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](=[O:16])=[O:15]>[OH-].[Ba+2].[OH-]>[CH2:1]([N:8]1[CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 hours
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |